3-(1H-imidazol-2-yl)quinoline
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Overview
Description
3-(1H-imidazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both imidazole and quinoline rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The imidazole ring is known for its presence in many biologically active molecules, while the quinoline ring is a core structure in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzonitrile with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-imidazol-2-yl)quinoline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
Medicinally, this compound derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases. Their ability to inhibit specific enzymes and receptors is of particular interest.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence or conductivity. It is also explored for its potential in catalysis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the quinoline ring can intercalate with DNA or interact with proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-2-yl)quinoline
- 4-(1H-imidazol-2-yl)quinoline
- 3-(1H-benzimidazol-2-yl)quinoline
Uniqueness
3-(1H-imidazol-2-yl)quinoline is unique due to the specific positioning of the imidazole ring on the quinoline scaffold. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique structure allows for specific interactions with biological targets, which can be exploited in drug design and other applications.
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-9(3-1)7-10(8-15-11)12-13-5-6-14-12/h1-8H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBMNQIWWWIGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648290 |
Source
|
Record name | 3-(1H-Imidazol-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006589-08-7 |
Source
|
Record name | 3-(1H-Imidazol-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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